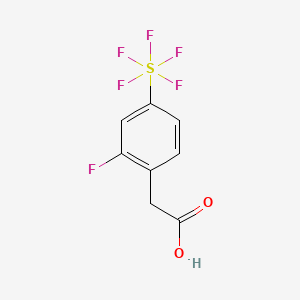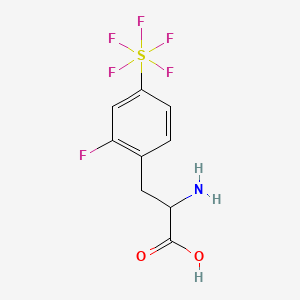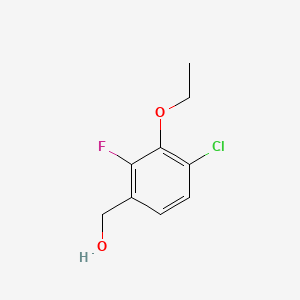
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
Vue d'ensemble
Description
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a chemical compound with the molecular formula C9H10ClFO2 . It has a molecular weight of 204.62 g/mol . The IUPAC name for this compound is (4-chloro-3-ethoxy-2-fluorophenyl)methanol .
Molecular Structure Analysis
The InChI string for 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol isInChI=1S/C9H10ClFO2/c1-2-13-9-7 (10)4-3-6 (5-12)8 (9)11/h3-4,12H,2,5H2,1H3 . The Canonical SMILES string is CCOC1=C (C=CC (=C1F)CO)Cl . Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.62 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound is 204.0353354 g/mol . The topological polar surface area of the compound is 29.5 Ų . The compound has a heavy atom count of 13 .Applications De Recherche Scientifique
Enzymatic Decolorization and Detoxification
Recent research has shown interest in the enzymatic approach for the decolorization and degradation of textile and other industrially important dyes from wastewater, as an alternative to conventional treatments which have limitations. Enzymatic treatment, owing to the action of enzymes on pollutants even in very dilute solutions, has been useful for the decolorization and degradation of dyes. This process involves the potential use of various enzymes like peroxidases, manganese peroxidases, laccases, and others, in the presence of redox mediators such as 1-hydroxybenzotriazole, veratryl alcohol (a potential related compound to 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol), violuric acid, etc., to enhance the degradation efficiency of recalcitrant compounds. Immobilized enzymes have been pointed out for their significant advantages over soluble enzymes due to their stability and reusability, indicating a promising future for enzymatic treatment technologies in wastewater treatment at a large scale (Husain, 2006).
Redox Mediators in Organic Pollutant Treatment
The enzymatic remediation or degradation of various organic pollutants in industrial wastewater has been explored, with redox mediators enhancing the efficiency of recalcitrant compound degradation. Enzymes such as laccases and peroxidases, in the presence of redox mediators (e.g., 1-hydroxybenzotriazole, veratryl alcohol), have shown potential in treating a wide spectrum of aromatic compounds present in industrial effluents. This approach emphasizes the role of enzyme-redox mediator systems in future environmental safety and pollution control strategies (Husain & Husain, 2007).
Environmental Safety of Surfactants
A comprehensive study on the environmental safety of major surfactant classes, including alcohol ethoxylates and long-chain alcohols, covered their use in personal care and cleaning products. The review detailed their chemical structures, use, environmental fate, and aquatic and sediment toxicity, illustrating the process for conducting risk assessments for chemicals with wide dispersive use. Such assessments confirm the environmental safety of these substances at current levels of use, highlighting the importance of ongoing research to ensure sustainability and environmental protection (Cowan-Ellsberry et al., 2014).
Propriétés
IUPAC Name |
(4-chloro-3-ethoxy-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZBCIIBPSEUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



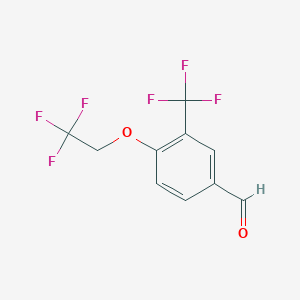

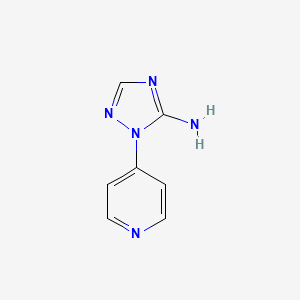

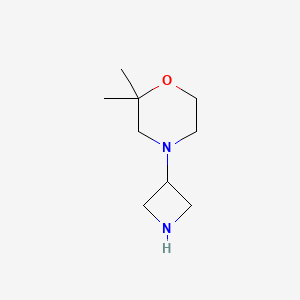

![5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1399785.png)
![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-](/img/structure/B1399786.png)



